2,3,5-Trichloro-4-trifluoromethyl pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,5-trichloro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3F3N/c7-2-1-13-5(9)4(8)3(2)6(10,11)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTBJJNRARXXST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608101 | |
| Record name | 2,3,5-Trichloro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89719-94-8 | |
| Record name | 2,3,5-Trichloro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,3,5 Trichloro 4 Trifluoromethyl Pyridine
Strategic Approaches to Fluorinated Pyridine (B92270) Synthesis
Chlorine/Fluorine Exchange Mechanisms on Pyridine Rings
The core of the synthesis is the halogen exchange (HALEX) reaction, where the three chlorine atoms of the trichloromethyl group are substituted by fluorine atoms. This transformation is typically accomplished using hydrogen fluoride (B91410) (HF) as the fluorinating agent. google.com The reaction can be conducted under different conditions, broadly categorized into liquid-phase and vapor-phase processes, each with specific advantages and requirements.
Liquid-phase fluorination involves reacting a polychlorinated trichloromethylpyridine with anhydrous hydrogen fluoride (HF) at elevated temperatures and pressures. google.comgoogleapis.com In this process, HF can act as both the fluorinating reagent and the solvent. google.com The reaction is typically performed in an autoclave. For instance, the conversion of 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) to its trifluoromethyl analogue can be achieved by treatment with anhydrous HF at temperatures between 100°C and 250°C and pressures ranging from 1.0 to 15.0 MPa. google.com
This method allows for controlled reaction conditions, but it can suffer from drawbacks such as the energy costs associated with high-pressure systems and potential decomposition of materials at high temperatures. googleapis.com To enhance the reaction rate and selectivity, basic solvents like pyridine or dioxane can be used, which may help to control the fluorination process. researchgate.net
Table 1: Representative Liquid-Phase Fluorination Conditions
| Starting Material | Fluorinating Agent | Catalyst/Solvent | Temperature | Pressure | Product |
| 2,3-dichloro-5-(trichloromethyl)pyridine | Anhydrous HF | None (HF as solvent) | 170-200°C | ≥ 200 psig | 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine |
| 2-chloro-5-(trichloromethyl)pyridine | Anhydrous HF | None (HF as solvent) | 150-200°C | 4.0-10.0 MPa | 2-chloro-5-(trifluoromethyl)pyridine (B1661970) |
| Substituted Trichloromethyl Benzene | HF | Pyridine, Dioxane (Solvent) | 50°C | N/A | Selectively fluorinated products |
Vapor-phase or gas-phase fluorination is an alternative that avoids the need for high-pressure equipment but requires high temperatures, typically above 300°C. jst.go.jpnih.gov This approach can be executed in two primary ways: a stepwise process involving separate chlorination and fluorination steps, or a simultaneous process where both reactions occur in a single system.
The stepwise method involves first preparing the polychlorinated trichloromethylpyridine intermediate, which is then purified and subjected to vapor-phase fluorination. For example, a starting material like 2-chloro-5-methylpyridine (B98176) can be chlorinated in the liquid phase to produce 2,3-dichloro-5-(trichloromethyl)pyridine. jst.go.jpnih.gov This intermediate is then vaporized and passed through a reactor for the fluorination step. jst.go.jpnih.gov
The initial chlorination of the picoline precursor can also be performed in the vapor phase. In this procedure, vaporized picoline, often mixed with an inert diluent gas like nitrogen, is brought into contact with chlorine gas at temperatures ranging from 175°C to 400°C in the presence of a catalyst. google.com The resulting chlorinated products are then cooled, separated, and the desired trichloromethyl intermediate is carried forward to the vapor-phase fluorination stage. google.com
A more integrated approach is the simultaneous vapor-phase chlorination and fluorination of a picoline starting material. jst.go.jpnih.gov This method is carried out at high temperatures (>300°C) over a transition metal-based catalyst. jst.go.jpnih.gov A typical reactor setup for this process may include two zones: a fluidized-bed catalyst phase followed by an empty phase. jst.go.jpnih.gov In the first zone, the chlorination of the methyl group and its immediate fluorination occur. nih.gov Subsequent nuclear chlorination of the pyridine ring can then take place in the second, empty phase of the reactor. jst.go.jpnih.gov This single-step process can offer good yields of key intermediates, though the formation of some multi-chlorinated by-products is often unavoidable. nih.gov
Table 2: Comparison of Vapor-Phase Fluorination Techniques
| Technique | Description | Temperature | Key Features |
| Stepwise | Separate chlorination of picoline to form a -CCl3 intermediate, followed by a distinct vapor-phase fluorination step. | Chlorination: 175-400°C; Fluorination: High Temp. | Allows for purification of the intermediate; offers process control. jst.go.jpgoogle.com |
| Simultaneous | Picoline is reacted with both chlorinating and fluorinating agents in a single reactor system. | > 300°C | One-step process; can provide good yields of intermediates; control of chlorine ratio is crucial. jst.go.jpnih.gov |
Catalysts play a crucial role in both the chlorination and fluorination steps, influencing reaction rates, selectivity, and operating conditions.
For the vapor-phase chlorination of picolines to their trichloromethyl derivatives, various catalytic systems have been employed. These include dealuminated Mordenite zeolite or supported palladium catalysts. google.com Other systems utilize Lewis acid catalysts such as zinc chloride, nickel chloride, or ferric chloride, often deposited on inorganic supports like montmorillonite (B579905) clay, gamma-alumina, or activated carbon. epo.org Silicates and silicate (B1173343) clays (B1170129) like pyrophyllite (B1168745) and bentonite (B74815) are also effective catalysts for gas-phase chlorination. google.comgoogleapis.com
In the context of fluorination, particularly in the liquid phase, Lewis acids such as ferric chloride (FeCl3) or antimony pentachloride (SbCl5) can be used to activate the C-Cl bond and facilitate the exchange with fluorine from HF. researchgate.netgoogleapis.com For simultaneous vapor-phase processes, transition metal-based catalysts, such as iron fluoride, are commonly used. jst.go.jpnih.gov
Table 3: Catalytic Systems Used in Halogenated Pyridine Synthesis
| Reaction Step | Phase | Catalyst Type | Specific Examples | Support Material (if applicable) |
| Chlorination | Vapor | Zeolite / Precious Metal | Dealuminated Mordenite zeolite, Palladium | Supported |
| Chlorination | Vapor | Lewis Acid Halide | Zinc chloride, Nickel chloride, Ferric chloride | Montmorillonite clay, γ-Alumina, Activated Carbon |
| Chlorination | Vapor | Silicate / Clay | Pyrophyllite, Attapulgite, Bentonite | N/A |
| Fluorination | Liquid | Lewis Acid | Ferric chloride (FeCl3), Antimony pentachloride (SbCl5) | N/A |
| Simultaneous Chlorination/Fluorination | Vapor | Transition Metal-Based | Iron fluoride | N/A |
Catalytic Systems in Halogen Exchange Reactions
Role of Transition Metal Catalysts (e.g., Iron Fluoride)
Transition metal catalysts play a crucial role in the synthesis of trifluoromethylpyridines, particularly in the context of halogen exchange reactions. One notable method is the simultaneous vapor-phase chlorination and fluorination of picoline precursors at high temperatures (greater than 300°C), often facilitated by catalysts such as iron fluoride. jst.go.jpnih.gov This process involves the chlorination of a methyl group to a trichloromethyl group, followed by a fluorine exchange to yield the trifluoromethyl group.
While this method is well-documented for the synthesis of various trifluoromethylpyridine isomers, its specific application to produce 2,3,5-Trichloro-4-trifluoromethyl pyridine is not explicitly detailed in the provided research. The general principle involves a fluidized-bed reactor where the catalyst facilitates the halogen exchange. For instance, in the synthesis of related compounds like 2-chloro-5-(trifluoromethyl)pyridine, this simultaneous reaction in the presence of a transition metal-based catalyst is advantageous for achieving good yields in a single step. jst.go.jpnih.gov The degree of chlorination on the pyridine ring can be managed by adjusting the molar ratio of chlorine gas and the reaction temperature. nih.gov
| Catalyst | Reaction Type | Temperature | Precursor | Product Example |
| Iron Fluoride | Simultaneous vapor-phase chlorination/fluorination | >300°C | 3-Picoline | 2-chloro-5-(trifluoromethyl)pyridine |
Utilization of Antimony Trichloride (B1173362) and Related Halogen Carriers
Antimony halides are well-known reagents in halogen exchange reactions, particularly for fluorination. While the provided outline specifies antimony trichloride, it is antimony trifluoride that is more commonly employed as a fluorinating agent to convert trichloromethyl groups to trifluoromethyl groups. For example, antimony trifluoride can be used in the synthesis of 2-chloro-6-trifluoromethylpyridine from 2-chloro-6-trichloromethylpyridine. guidechem.com This type of reaction, often referred to as the Swarts reaction, is a fundamental method in organofluorine chemistry.
Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks
An alternative to modifying an existing pyridine ring is to construct the ring from acyclic precursors that already contain the trifluoromethyl group. This approach, known as cyclocondensation, is a powerful strategy for accessing specific isomers that may be difficult to obtain through substitution reactions.
Cyclocondensation Reactions Incorporating Fluorine-Containing Precursors
Cyclocondensation reactions involve the assembly of a pyridine ring from smaller, fluorine-containing molecules. researchoutreach.org This method offers a high degree of control over the final substitution pattern of the pyridine ring. The synthesis of flonicamid, which contains a 4-trifluoromethyl-pyridine structure, is achieved through a condensation reaction in the presence of ammonia. researchoutreach.org While this highlights the feasibility of constructing trifluoromethylated pyridine rings via cyclocondensation, specific precursors and reaction conditions leading to this compound are not explicitly described in the available literature.
Common Fluorinated Building Blocks Utilized (e.g., ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride)
Several fluorinated building blocks are commonly employed in the synthesis of trifluoromethyl-containing heterocycles. These precursors serve as sources of the trifluoromethyl group and parts of the eventual pyridine ring. Commonly used building blocks in the synthesis of various trifluoromethylpyridine derivatives include ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride. conicet.gov.ar These molecules can undergo condensation reactions with other reagents to form the pyridine nucleus. The specific application of these building blocks for the targeted synthesis of this compound is not detailed in the available research.
| Fluorinated Building Block | Chemical Formula | Typical Application |
| Ethyl 2,2,2-trifluoroacetate | C4H5F3O2 | Precursor in cyclocondensation reactions |
| 2,2,2-Trifluoroacetyl chloride | C2ClF3O | Precursor in cyclocondensation reactions |
Direct Introduction of Trifluoromethyl Groups into Pyridine Nuclei
Direct trifluoromethylation of an existing aromatic ring is an increasingly important area of research, offering potentially more efficient synthetic routes.
Electrophilic Trifluoromethylation Approaches
Electrophilic trifluoromethylation involves the use of a reagent that delivers a "CF3+" equivalent to an electron-rich substrate. While this is a powerful method for the trifluoromethylation of various aromatic and heteroaromatic compounds, its application to highly electron-deficient rings, such as a trichloropyridine, is challenging. The chlorine atoms on the pyridine ring are strongly deactivating, making the ring less susceptible to electrophilic attack.
Reagents for electrophilic trifluoromethylation, often hypervalent iodine compounds, have been developed and are effective for a range of substrates. However, the successful electrophilic trifluoromethylation of 2,3,5-trichloropyridine (B95902) to produce this compound is not documented in the provided search results. The inherent difficulty of performing electrophilic substitution on a heavily chlorinated pyridine ring makes this a synthetically challenging transformation.
Nucleophilic Trifluoromethylation Approaches
Nucleophilic trifluoromethylation represents a direct method for introducing the trifluoromethyl (CF₃) group onto an aromatic ring. This approach typically involves the reaction of a nucleophilic "CF₃⁻" equivalent with an electron-deficient (electrophilic) pyridine ring. For pyridine derivatives, nucleophilic attack generally occurs at the C2 and C4 positions. The development of reagents and methods for 3-position-selective nucleophilic trifluoromethylation has also been a subject of research. chemrxiv.org
The direct nucleophilic trifluoromethylation of a pre-existing trichloropyridine substrate to generate this compound is a conceptually viable route. However, the practical application can be challenging. The reactivity of the pyridine ring is significantly influenced by the existing chloro-substituents, which are electron-withdrawing and can deactivate the ring towards certain nucleophilic attacks while directing the substitution to specific positions. Reagents like trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source are commonly used for delivering the CF₃ nucleophile. Despite these advancements, multi-step synthetic routes are often more common in practice for producing highly substituted pyridines.
Radical Trifluoromethylation Strategies
The introduction of a trifluoromethyl group can also be achieved through radical-based reactions. rsc.org These methods involve the generation of a trifluoromethyl radical (•CF₃), which then attacks the pyridine ring. rsc.org Modern approaches often utilize photoredox catalysis to generate the •CF₃ radical under mild conditions from sources like triflyl chloride or other commercially available reagents. princeton.edu
A significant challenge in the radical trifluoromethylation of pyridines is controlling the regioselectivity. chemrxiv.org The high reactivity of the trifluoromethyl radical can lead to a mixture of isomers, where the radical adds to multiple positions on the aromatic ring. chemrxiv.org For a substrate like 2,3,5-trichloropyridine, this could result in substitution at the C4 and C6 positions, necessitating complex purification steps. While radical trifluoromethylation is a powerful tool for creating libraries of compounds, achieving the high selectivity required for the synthesis of a single isomer like this compound can be difficult. princeton.edu
Precursor Chemistry for this compound
The most established and industrially scalable methods for synthesizing trifluoromethylpyridines involve the transformation of substituted picoline precursors. nih.gov This strategy builds the molecule in a stepwise fashion, allowing for greater control over the final substitution pattern. The core principle involves the conversion of a methyl group into a trifluoromethyl group via chlorination followed by fluorine exchange. researchoutreach.org
Derivatization Pathways from Picoline Isomers (e.g., 3-picoline)
While many commercially significant trifluoromethylpyridines are derived from 3-picoline, the synthesis of this compound would logically commence with 4-picoline. nih.govresearchgate.net The general synthetic sequence involves two key transformations: the conversion of the methyl group to a trifluoromethyl group and the chlorination of the pyridine ring.
The process typically begins with the exhaustive chlorination of the side chain of 4-picoline to yield 4-(trichloromethyl)pyridine. This intermediate is then subjected to a halogen exchange reaction, where the chlorine atoms on the methyl group are replaced with fluorine atoms using a fluorinating agent such as hydrogen fluoride (HF). google.com This step produces 4-(trifluoromethyl)pyridine. The final step is the chlorination of the pyridine ring. Achieving the specific 2,3,5-trichloro substitution pattern requires carefully controlled chlorination conditions, which may involve catalysts and specific temperatures to direct the chlorination to the desired positions.
Table 1: General Synthetic Pathway from 4-Picoline
| Step | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 4-Picoline | Cl₂, UV light or initiator | 4-(Trichloromethyl)pyridine |
| 2 | 4-(Trichloromethyl)pyridine | HF, Catalyst | 4-(Trifluoromethyl)pyridine |
Transformation from Chloromethylpyridine Intermediates (e.g., 2-chloro-5-(chloromethyl)pyridine)
An alternative starting point within the same general framework is a partially chlorinated picoline derivative. For the synthesis of the target molecule, a plausible precursor would be a chlorinated 4-(chloromethyl)pyridine. The synthesis would proceed via further chlorination of both the side chain and the aromatic ring, followed by the crucial fluorination step.
For instance, starting with a precursor like 2-chloro-4-(chloromethyl)pyridine, a multi-step chlorination process using chlorine gas, potentially under UV irradiation or with chemical initiators, would be employed to convert the chloromethyl group to a trichloromethyl group and add further chlorine atoms to the pyridine ring. nih.govasianpubs.org This would lead to the key intermediate, 2,3,5-Trichloro-4-(trichloromethyl)pyridine. The final transformation is the halogen exchange reaction with HF to yield the desired product. This pathway is analogous to the synthesis of other isomers where intermediates like 2-chloro-5-(chloromethyl)pyridine (B46043) are used. nih.gov
Synthesis of Highly Chlorinated Pyridine Precursors (e.g., 2,3-dichloro-5-(trichloromethyl)pyridine)
This stage focuses on the final fluorination step, starting from the fully chlorinated precursor, 2,3,5-Trichloro-4-(trichloromethyl)pyridine. This intermediate is the direct precursor to the final product via a halogen exchange reaction. researchoutreach.org The conversion of a trichloromethyl group to a trifluoromethyl group is a well-established industrial process. google.com
Industrial-Scale Production Methodologies for Trifluoromethylpyridines
On an industrial scale, the production of trifluoromethylpyridines prioritizes cost-effectiveness, efficiency, and safety. The methodologies are often based on the precursor chemistry routes starting from picolines. Continuous vapor-phase reactions are particularly favored over batch processes for large-scale manufacturing. nih.gov
A prominent industrial method is the simultaneous vapor-phase chlorination and fluorination of a picoline isomer. In this process, the picoline, chlorine, and hydrogen fluoride are passed through a reactor at high temperatures (e.g., >300°C) over a transition metal-based catalyst. nih.gov This one-step process can convert the methyl group and chlorinate the pyridine ring in a continuous flow system. The degree of chlorination on the pyridine ring can be controlled by adjusting the reaction temperature and the molar ratio of the reactants. nih.gov While this method is highly efficient, it can produce a mixture of chlorinated by-products, which may require separation or recycling. nih.gov These established industrial processes, while often detailed for the 3-picoline derivatives, can be adapted for 2- or 4-picoline to produce other isomers. researchgate.net
Table 2: Comparison of General Production Methodologies
| Methodology | Description | Advantages | Disadvantages |
|---|---|---|---|
| Stepwise Liquid/Vapor Phase | Separate, sequential steps for side-chain chlorination, fluorination, and ring chlorination. | High control over each step, potentially higher purity of intermediates. | Multiple process steps, may be less cost-effective for large volumes. |
| Simultaneous Vapor Phase | Picoline, Cl₂, and HF are reacted together in a single pass through a high-temperature reactor. nih.gov | Highly efficient for large-scale production, continuous process. nih.gov | Can produce a mixture of by-products, requires precise control of conditions. nih.gov |
An article focusing on the synthetic methodologies for the chemical compound “this compound” cannot be generated.
Following a thorough search of publicly available scientific literature, no specific information was found regarding the synthesis, optimization of reaction conditions, or the engineering of continuous flow reactors for the compound This compound .
The search results consistently provided information on different, more common isomers, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209). However, in strict adherence to the instructions to focus solely on "this compound," this information on other compounds cannot be used.
Consequently, it is not possible to provide scientifically accurate content for the requested sections and subsections (2.3.1. Optimization of Reaction Conditions for High Yield and Selectivity; 2.3.2. Engineering of Continuous Flow Reactors) for the specified chemical entity.
Chemical Reactivity and Transformation Mechanisms of 2,3,5 Trichloro 4 Trifluoromethyl Pyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring of 2,3,5-Trichloro-4-trifluoromethyl pyridine is severely electron-deficient, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This process involves the attack of a nucleophile on the aromatic ring, forming a temporary negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group, in this case, a chloride ion. The strong inductive and resonance effects of the trifluoromethyl group and the chlorine atoms stabilize the anionic intermediate, thereby facilitating the reaction.
Selective Replacement of Halogen Atoms by Diverse Nucleophiles (e.g., amines, alkoxides, thiols)
The chlorine atoms on the pyridine ring can be displaced by a variety of strong nucleophiles. While specific studies on this compound are limited in publicly accessible literature, extensive research on closely related analogs, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), demonstrates this reactivity. This compound is a key intermediate in the synthesis of several commercial agrochemicals, where it undergoes substitution by amine nucleophiles to build more complex active ingredients. For instance, the synthesis of the fungicide Fluazinam involves the reaction of 2,3,5-DCTF with an aniline (B41778) derivative, forming a crucial C-N bond via nucleophilic aromatic substitution. researchoutreach.orggoogle.com
These reactions are typically conducted under thermal conditions, often in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can stabilize the charged intermediate. The choice of base, if required, depends on the pKa of the incoming nucleophile.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions on a Related Pyridine Scaffold Data based on reactions of the analogous compound 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF).
| Nucleophile | Typical Conditions | Product Type | Reference Example |
|---|---|---|---|
| Anilines (Ar-NH₂) | Heat, Polar Aprotic Solvent (e.g., Acetonitrile), Base (e.g., KOH) | N-Aryl Aminopyridine | Synthesis of Fluazinam precursor google.com |
| Ammonia Equivalents | Varies, often multi-step | Aminopyridine | Preparation of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine jst.go.jp |
| Alkoxides (RO⁻) | Alcohol, Base (e.g., NaH, NaOR) | Alkoxypyridine | General reactivity of chloropyridines |
| Thiols (RSH) | Base (e.g., NaH, K₂CO₃), Polar Aprotic Solvent | Thioether | General reactivity of chloropyridines |
Regioselectivity and Stereoelectronic Effects in SNAr of this compound
The regioselectivity of SNAr reactions on this polysubstituted pyridine is governed by a combination of electronic and steric factors.
Electronic Effects: The pyridine nitrogen atom activates the C2 (alpha) and C4 (gamma) positions towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate through resonance. In this molecule, the C4 position is occupied, so activation is primarily directed to the C2 position. Furthermore, the exceptionally potent electron-withdrawing trifluoromethyl group at the C4 position strongly activates the adjacent C3 and C5 positions (ortho positions) for nucleophilic attack.
Steric Effects: The chlorine atom at C3 is sterically hindered by the adjacent substituents at C2 and C4. In contrast, the chlorine atoms at C2 and C5 are more sterically accessible.
Based on these effects, a clear hierarchy of reactivity can be predicted. The chlorine atom at the C2 position is generally the most labile in polychlorinated pyridines due to direct activation by the ring nitrogen. The chlorine at C5 is also highly activated due to its position ortho to the CF₃ group. The C3 chlorine is the least reactive due to a combination of being in a beta-position relative to the nitrogen and significant steric hindrance. Therefore, monosubstitution is expected to occur preferentially at either the C2 or C5 position, with the precise outcome potentially depending on the nature of the nucleophile and the reaction conditions. It has been noted that in substitution reactions, a beta-chloropyridine can be thousands of times less reactive than an alpha- or gamma-chloropyridine. google.com
Catalytic Enhancement of Nucleophilic Substitution Reactions
While SNAr reactions on highly activated substrates like this compound often proceed under thermal conditions, catalytic methods can be employed to increase reaction rates and allow for milder conditions. Phase-transfer catalysts (PTC), such as quaternary ammonium (B1175870) salts, are commonly used to facilitate reactions between a nucleophile in an aqueous or solid phase and the substrate in an organic phase. For less activated substrates, transition metal catalysts have been explored, although this is less common for standard SNAr. For this specific, highly reactive compound, the need for catalysis is likely minimal for reactions with strong nucleophiles, though no specific catalytic studies have been reported in the literature.
Electrophilic Aromatic Substitution Reactions on the Pyridine Ring
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. However, the pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This deactivation is severely amplified in this compound by the presence of three strongly deactivating chlorine atoms and a powerfully deactivating trifluoromethyl group.
Consequently, the pyridine ring in this compound is extremely unreactive towards electrophiles. Standard EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are not expected to proceed under any practical conditions. Any attempt to force such a reaction would likely require exceptionally harsh conditions that would lead to the decomposition of the starting material.
Oxidation and Reduction Pathways of this compound
The electron-poor nature of the this compound ring renders it highly resistant to oxidation. The high oxidation state of the atoms in the molecule means that further oxidation would be chemically difficult to achieve without destroying the aromatic system.
Conversely, the compound is a candidate for reduction reactions, particularly selective reductive dechlorination. The removal of chlorine atoms from polychlorinated aromatic rings is a well-established transformation. For instance, a patented process describes the selective reductive dechlorination of the isomeric compound 2,3,6-trichloro-5-trifluoromethyl pyridine to 2,5-dichloro-3-trifluoromethyl pyridine, demonstrating that not all chlorine atoms are removed equally. google.com Similarly, 2,3,5,6-tetrachloropyridine (B1294921) can be reduced to 2,3,5-trichloropyridine (B95902) using zinc metal in an alkaline solution. justia.com These precedents suggest that this compound could be selectively reduced to various dichloro- or monochloro-trifluoromethylpyridine derivatives using reagents such as zinc dust, sodium borohydride (B1222165) in the presence of a catalyst, or catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst). The regioselectivity of such a reduction would depend on the specific reagents and conditions employed.
Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. For a substrate like this compound, these reactions offer a strategic way to introduce new functional groups with high selectivity. The general order of reactivity for aryl halides in these couplings is I > Br > Cl, making the C-Cl bonds on this molecule challenging to activate. However, the use of specialized phosphine (B1218219) ligands and appropriate conditions can enable efficient coupling.
While specific coupling reactions for this exact trifunctionalized pyridine are not widely reported, reactivity can be inferred from studies on 2,3,5-trichloropyridine. Research has shown that the Suzuki-Miyaura coupling of 2,3,5-trichloropyridine with arylboronic acids occurs with high regioselectivity at the C2 position to yield 2-aryl-3,5-dichloropyridines. google.com This selectivity is attributed to the ease of palladium insertion into the C-Cl bond at the alpha-position to the pyridine nitrogen. A similar outcome is expected for this compound in Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
Table 2: Predicted Products from Regioselective Metal-Catalyzed Coupling Reactions at the C2-Position
| Reaction Name | Coupling Partner | Typical Catalyst System | Predicted Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphine), Base (e.g., Na₂CO₃) | 2-Aryl-3,5-dichloro-4-(trifluoromethyl)pyridine |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Amine Base | 2-(Alkynyl)-3,5-dichloro-4-(trifluoromethyl)pyridine |
| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) catalyst, Bulky phosphine ligand, Strong Base (e.g., NaOtBu) | 2-(Amino)-3,5-dichloro-4-(trifluoromethyl)pyridine |
This regioselectivity allows for the stepwise functionalization of the pyridine ring, making this compound a potential building block for synthesizing complex, trisubstituted pyridine derivatives. rsc.org
Functionalization of Carbon-Halogen Bonds
The three chlorine atoms on the pyridine ring represent primary sites for chemical modification. The severe electron-deficient nature of the ring system makes these C-Cl bonds susceptible to nucleophilic aromatic substitution and enables participation in various transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently π-deficient, a characteristic that is significantly amplified by the presence of three chloro substituents and a strongly electron-withdrawing -CF3 group. This electronic profile makes the ring an excellent substrate for nucleophilic aromatic substitution (SNAr). In polychlorinated heteroaromatics, the regioselectivity of substitution is a critical consideration. For pentafluoropyridine, nucleophilic attack occurs preferentially at the 4-position. rsc.org In the case of this compound, the 4-position is blocked. Therefore, substitution is directed to the remaining chloro-substituted positions: C-2, C-3, and C-5.
The positions ortho (C-2, C-6) and para (C-4) to the ring nitrogen are most activated toward nucleophilic attack. In this molecule, the C-2 and C-5 positions are ortho and para, respectively, to the nitrogen (when considering the C-6 position as a reference), making them the most probable sites for substitution. The C-3 position is generally less reactive. The reactivity of polychlorinated aza-aromatics like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the chlorine atoms can be displaced sequentially by controlling reaction conditions, provides a useful analogy. zenodo.orgresearchgate.netfrontiersin.org It is expected that this compound would react with a range of nucleophiles (e.g., alkoxides, thiolates, amines) to yield mono-, di-, or tri-substituted products depending on the reaction stoichiometry and conditions.
Table 1: Examples of Nucleophilic Aromatic Substitution on Polychloro-Heterocycles This table presents data from related compounds to illustrate the principles of SNAr reactions on electron-deficient systems.
| Substrate | Nucleophile | Conditions | Position of Substitution | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Pentafluoropyridine | 3-Hydroxybenzaldehyde | K2CO3, DMF, 25°C | C-4 | 4-((Perfluoropyridin-4-yl)oxy)benzaldehyde | 96% | rsc.org |
| Pentafluoropyridine | 3-Hydroxybenzaldehyde (2 equiv.) | K2CO3, DMF, Reflux | C-2, C-4 | 3,3'-((3,5,6-Trifluoropyridine-2,4-diyl)bis(oxy))dibenzaldehyde | 89% | rsc.org |
| 2,4,6-Trichloro-1,3,5-triazine | Amines, Alcohols, Thiols | Stepwise, temp. control (0°C, RT, elevated) | C-2, C-4, C-6 | Mono-, di-, and tri-substituted triazines | Variable | frontiersin.org |
| 2-Chloropyrimidine | Piperidine | Ethanol, 40°C | C-2 | 2-(Piperidin-1-yl)pyrimidine | - | zenodo.org |
Cross-Coupling Reactions
Modern synthetic chemistry offers a plethora of palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are typically less reactive than their bromide and iodide counterparts, specialized catalyst systems incorporating electron-rich, bulky phosphine ligands can effectively facilitate these transformations. nih.govsigmaaldrich.com The electron-deficient character of the this compound substrate can be advantageous, potentially facilitating the initial oxidative addition step in the catalytic cycle.
Reactions such as the Suzuki-Miyaura (using boronic acids/esters), Hiyama (using organosilanes) nih.gov, and Kumada-Corriu (using Grignard reagents) researchgate.net could be employed to functionalize the C-Cl bonds. These methods would allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, providing a powerful tool for structural diversification. The relative reactivity of the C-2, C-3, and C-5 positions in cross-coupling reactions would depend on a combination of electronic and steric factors, as well as the specific catalyst system employed.
C-H Activation for Direct Functionalization
The molecule possesses a single C-H bond at the C-6 position, which is ortho to the ring nitrogen. Direct C-H functionalization represents an efficient and atom-economical approach to molecular modification. For electron-deficient heterocycles like pyridine, Minisci-type radical reactions are a classic and effective method for C-H alkylation and acylation. The high electrophilicity of the protonated pyridine ring makes it an excellent acceptor for nucleophilic carbon-centered radicals. Given the extreme electron-poor nature of this compound, it is expected to be a highly reactive substrate in Minisci-type reactions.
Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful strategy. nih.gov While often requiring directing groups to achieve regioselectivity, methods for the direct functionalization of pyridine C-H bonds have been developed. researchgate.net Some protocols utilize a transient activation strategy, for example, through in-situ N-methylation, to enhance the reactivity of the pyridine ring for subsequent functionalization. researchgate.net Trifluoromethylation of pyridine C-H bonds has also been achieved through various strategies, including those based on nucleophilic activation. chemrxiv.orgresearchgate.net The C-6 position of this compound would be the target for such transformations, although steric hindrance from the adjacent C-5 chlorine atom could influence reactivity.
Table 2: Examples of C-H Functionalization of Pyridine Derivatives This table presents data from related compounds to illustrate potential C-H activation strategies.
| Substrate Type | Reagent(s) | Catalyst/Conditions | Position of Functionalization | Reaction Type | Reference |
|---|---|---|---|---|---|
| Pyridine | Trifluoroacetic acid / Ag2CO3 | N-Methylation followed by heating | C-2 / C-4 | Direct Trifluoromethylation | researchgate.net |
| Quinoline | Togni's Reagent | Hydrosilylation (nucleophilic activation) | C-3 | C-H Trifluoromethylation | chemrxiv.orgresearchgate.net |
| Various N-Heterocycles | Zinc Sulfinate Salts (e.g., Zn(SO2CF3)2) | tert-Butyl hydroperoxide (TBHP) | Electron-deficient positions (e.g., C-2/C-6) | Minisci-type Radical Functionalization | nih.gov |
Ring-Opening and Ring-Closing Transformations
The pyridine ring is an aromatic system characterized by significant resonance stabilization energy, making it generally resistant to ring-opening reactions. Such transformations typically require harsh conditions or specialized reagents that can disrupt the aromatic sextet. For this specific, highly-substituted pyridine, there is a lack of published research detailing its ring-opening or ring-closing chemistry.
Hypothetically, a pathway analogous to the Zincke reaction could be envisioned. This involves the quaternization of the pyridine nitrogen with a highly reactive electrophile (a Zincke salt), followed by nucleophilic attack which can lead to ring opening. researchgate.net Subsequent transformations of the resulting glutaconaldehyde (B1235477) derivative could be possible. However, the stability of the pyridine ring in this compound suggests that such reactions would be challenging. Other specialized photochemical or thermal electrocyclic ring-opening reactions reported for different heterocyclic systems are generally not applicable to a stable aromatic pyridine core. nih.govrsc.orgelsevierpure.com Consequently, this area remains largely unexplored for this class of compounds.
Derivatization via Side-Chain Modifications of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is one of the most stable functional groups in organic chemistry. The exceptional strength of the carbon-fluorine bond, combined with the steric shielding of the carbon atom by the three fluorine atoms, renders the -CF3 group highly resistant to chemical attack. This inertness is a primary reason for its widespread use in the design of pharmaceuticals and agrochemicals, as it enhances metabolic stability and lipophilicity. mdpi.com
Advanced Characterization Methodologies for 2,3,5 Trichloro 4 Trifluoromethyl Pyridine and Its Derivatives
Spectroscopic Analysis for Structural Elucidation and Purity Assessment
Spectroscopic analysis is indispensable for the unambiguous identification and purity verification of complex organic molecules like 2,3,5-Trichloro-4-trifluoromethyl pyridine (B92270). Techniques such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy offer complementary insights into the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the atomic environments within a molecule. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, ¹⁹F, and ¹⁵N, it provides a detailed map of the molecular structure.
Proton (¹H) NMR spectroscopy provides information about the number and electronic environment of hydrogen atoms in a molecule. For the target compound, 2,3,5-Trichloro-4-trifluoromethyl pyridine, only a single proton is present on the pyridine ring at the C-6 position.
Expected Spectrum: The ¹H NMR spectrum is predicted to show a single signal, a singlet, corresponding to the H-6 proton. Its chemical shift would be influenced by the electron-withdrawing effects of the adjacent nitrogen atom and the chlorine atoms on the ring. In the closely related compound, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), the two aromatic protons appear at distinct chemical shifts, which can help estimate the region for the single proton in the target molecule. nih.govchemicalbook.com The absence of adjacent protons would result in a singlet, simplifying the spectrum significantly.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|
Note: The chemical shift is an estimation based on data from analogous compounds.
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe their chemical environment. For this compound, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, one for each carbon atom in the molecule.
Structural Insights: The chemical shifts of the five carbons in the pyridine ring are influenced by the attached chlorine atoms and the nitrogen heteroatom. The carbon atom of the trifluoromethyl (-CF₃) group is particularly informative; it typically appears as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). Analysis of related compounds like 3-Chloro-2-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine provides reference points for these chemical shifts. nih.govrsc.orgchemicalbook.com Carbons directly bonded to chlorine atoms (C-2, C-3, C-5) will be shifted downfield. The carbon attached to the CF₃ group (C-4) will also be significantly affected.
Table 2: Expected ¹³C NMR Chemical Shifts and Couplings for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
|---|---|---|
| C-2 | 145 - 155 | Singlet |
| C-3 | 130 - 140 | Singlet |
| C-4 | 125 - 135 | Quartet (¹J_CF ≈ 275 Hz) |
| C-5 | 130 - 140 | Singlet |
| C-6 | 140 - 150 | Singlet |
Note: Chemical shifts are estimations based on data from analogous structures like 2,3-dichloro-5-(trifluoromethyl)pyridine. nih.govchemicalbook.com
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It is particularly useful for compounds with a trifluoromethyl group.
Purity and Monitoring: For this compound, the ¹⁹F NMR spectrum is expected to display a single, sharp singlet, corresponding to the three equivalent fluorine atoms of the -CF₃ group. The chemical shift for -CF₃ groups on pyridine rings typically falls within the range of -60 to -70 ppm relative to an external standard like CFCl₃. rsc.orgrsc.org This simplicity makes ¹⁹F NMR an excellent tool for assessing the purity of the final product and for monitoring the progress of reactions involving the introduction or modification of the trifluoromethyl group. thermofisher.com The appearance of any other signals would indicate the presence of fluorine-containing impurities.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Group | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity |
|---|
Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the nitrogen atom in the pyridine ring, although its low natural abundance and lower gyromagnetic ratio can make it a less sensitive technique. researchgate.net
Environmental Effects: The chemical shift of the nitrogen atom is highly sensitive to its electronic environment, including the effects of substituents and solvent. researchgate.netresearchgate.net For substituted pyridines, the ¹⁵N chemical shifts can vary significantly. Electron-withdrawing groups, such as chlorine and trifluoromethyl, generally cause a downfield shift (deshielding) of the nitrogen resonance. The expected chemical shift for the nitrogen in this compound would reflect the cumulative electron-withdrawing effect of these four substituents. researchgate.netbeilstein-journals.org This technique is valuable for studying tautomeric equilibria and intermolecular interactions, such as hydrogen bonding. siftdesk.org
Table 4: General ¹⁵N NMR Chemical Shift Ranges for Substituted Pyridines
| Compound Type | Typical Chemical Shift Range (δ, ppm vs CH₃NO₂) |
|---|---|
| Pyridine | ~ -60 to -70 |
| Pyridines with electron-donating groups | More shielded (upfield) than pyridine |
| Pyridines with electron-withdrawing groups | More deshielded (downfield) than pyridine |
Source: Data compiled from general findings on substituted pyridines. researchgate.netresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a molecular fingerprint that is useful for identification and structural analysis.
Characteristic Vibrations: The spectra of this compound would be characterized by vibrations corresponding to the pyridine ring, C-Cl bonds, and the C-F bonds of the trifluoromethyl group. A detailed study on the related molecule 2-chloro-4-(trifluoromethyl)pyridine (B1345723) provides a strong basis for assigning these vibrational modes. researchgate.netresearchgate.net
Pyridine Ring Modes: C-C and C-N stretching vibrations are typically observed in the 1400–1650 cm⁻¹ region. Ring breathing modes are also characteristic and appear around 1000 cm⁻¹. researchgate.net
C-Cl Vibrations: The C-Cl stretching modes are expected to appear in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.
-CF₃ Vibrations: The trifluoromethyl group gives rise to strong and characteristic absorption bands. The symmetric and asymmetric C-F stretching vibrations are very intense in the IR spectrum and are expected in the 1100–1350 cm⁻¹ range. The -CF₃ bending and rocking modes appear at lower frequencies.
Table 5: Key Vibrational Frequencies for Trifluoromethyl- and Chloro-Substituted Pyridines
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy Type |
|---|---|---|
| Pyridine Ring C-C/C-N Stretching | 1400 - 1650 | IR, Raman |
| -CF₃ Asymmetric Stretching | ~ 1300 - 1350 | IR (Strong) |
| -CF₃ Symmetric Stretching | ~ 1100 - 1200 | IR (Strong) |
| Pyridine Ring Breathing | ~ 990 - 1020 | Raman (Strong) |
| C-Cl Stretching | 600 - 800 | IR, Raman |
Note: Frequencies are based on data from analogous compounds like 2-chloro-4-(trifluoromethyl)pyridine. researchgate.netresearchgate.net
Table 6: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,3-dichloro-5-(trifluoromethyl)pyridine |
| 3-Chloro-2-(trifluoromethyl)pyridine |
| 2-chloro-4-(trifluoromethyl)pyridine |
| Pyridine |
| Pyridine N-oxides |
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups and molecular structure of a compound by measuring the absorption of infrared radiation. When this compound is exposed to IR radiation, its chemical bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint.
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the pyridine ring, the trifluoromethyl (-CF₃) group, and the carbon-chlorine (C-Cl) bonds. The aromatic C-H stretching vibrations of the single hydrogen on the pyridine ring typically appear above 3000 cm⁻¹. The pyridine ring itself will produce a series of characteristic bands due to C=C and C=N stretching vibrations, usually in the 1400-1600 cm⁻¹ region, and ring deformation bands at lower wavenumbers.
The trifluoromethyl group is strongly IR active and gives rise to intense absorption bands. The C-F stretching vibrations are particularly prominent and are expected in the 1100-1350 cm⁻¹ region. The C-Cl stretching vibrations for chloro-aromatic compounds are typically observed in the fingerprint region, broadly between 600 and 850 cm⁻¹.
Table 1: Expected FT-IR Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |
| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 | Medium to Strong |
| C-F Asymmetric & Symmetric Stretch | 1100 - 1350 | Strong |
| C-Cl Stretch | 600 - 850 | Medium to Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy
Complementary to FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information about molecular vibrations based on the inelastic scattering of monochromatic laser light. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.
For this compound, FT-Raman analysis would be particularly useful for observing vibrations of symmetric, non-polar bonds. The pyridine ring breathing modes, which are often strong in Raman spectra, would provide clear evidence of the aromatic core. The symmetric stretching vibrations of the C-Cl and C-F bonds would also be detectable. The combination of both FT-IR and FT-Raman spectra provides a more complete picture of the vibrational modes of the molecule. For instance, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is an essential tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, allowing for the determination of the elemental formula of a molecule from its exact mass. For this compound (C₆HCl₃F₃N), the calculated monoisotopic mass is 248.91267 Da. HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Furthermore, HRMS can provide information on a molecule's collision cross section (CCS), which is a measure of its three-dimensional shape in the gas phase. Predicted CCS values for various adducts of this compound have been calculated and can be used as a reference for experimental determination. uni.lu
Table 2: Predicted HRMS Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 249.91995 | 136.5 |
| [M+Na]⁺ | 271.90189 | 149.2 |
| [M-H]⁻ | 247.90539 | 134.0 |
| [M+NH₄]⁺ | 266.94649 | 154.2 |
| [M+K]⁺ | 287.87583 | 142.9 |
| [M]⁺ | 248.91212 | 135.8 |
| [M]⁻ | 248.91322 | 135.8 |
Data is based on computational predictions. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds like this compound.
In a GC-MS analysis, the compound would first be vaporized and passed through a capillary column, where it is separated from other components in the sample based on its boiling point and affinity for the column's stationary phase. The time it takes for the compound to pass through the column (the retention time) is a characteristic identifier. Upon exiting the column, the molecule enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). This process often causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, showing the molecular ion and characteristic fragment ions, serves as a chemical fingerprint for identification and structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is suitable for a wider range of compounds, including those that are not volatile or are thermally unstable. The sample is first separated by high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer.
For this compound, an appropriate LC method (e.g., reversed-phase chromatography) would be developed to achieve separation. The eluent from the LC column is then passed into the MS source, where ionization occurs using softer techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These methods typically produce the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, which is ideal for confirming the molecular weight. Tandem mass spectrometry (MS/MS) can be subsequently used to induce fragmentation of the selected parent ion, providing structural information similar to that obtained from GC-MS.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique requires a single crystal of the compound, which, when irradiated with X-rays, diffracts the beams into a specific pattern. By analyzing this diffraction pattern, a detailed model of the electron density and thus the atomic positions within the crystal lattice can be constructed.
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unambiguous data on its solid-state molecular structure. uni.lu This includes precise bond lengths, bond angles, and torsion angles. Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as halogen bonding or π–π stacking. To date, no public crystal structure data for this compound has been reported.
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, GC)
The separation, identification, and quantification of this compound and its derivatives are crucial for monitoring synthesis reactions, assessing purity, and detecting potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely employed analytical techniques for these purposes. Their application allows for the effective separation of the target compound from complex matrices, ensuring accurate quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a primary method for the analysis of halogenated and trifluoromethyl-substituted pyridines. This technique separates compounds based on their hydrophobicity, with more nonpolar compounds interacting more strongly with the stationary phase and thus eluting later.
Methodology and Findings:
A specialized reverse-phase column with low silanol (B1196071) activity is effective for the separation of chlorinated pyridine derivatives. A well-established method utilizes a C18 stationary phase. The mobile phase composition is critical for achieving optimal separation. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous solution containing an acid to control the ionization of the analytes and improve peak shape. For applications requiring mass spectrometric (MS) detection, volatile acids like formic acid are used in the mobile phase.
Below are the predicted chromatographic conditions for the analysis of a closely related compound, 2,3,5-trichloropyridine (B95902), which provides a strong foundational method for this compound.
Table 1: Predicted HPLC Parameters for the Analysis of a Chlorinated Pyridine
| Parameter | Value |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |
| Detector | UV or Mass Spectrometry (MS) |
This liquid chromatography method is scalable and can be used for the isolation of impurities in preparative separation. It is also suitable for pharmacokinetic studies.
Gas Chromatography (GC)
Gas chromatography is a highly sensitive technique well-suited for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and structural information, making it a powerful tool for identification.
Methodology and Findings:
For the analysis of halogenated pyridines, a non-polar or mid-polar capillary column is typically employed. The choice of the stationary phase depends on the specific separation required. A common approach involves temperature programming, where the column temperature is gradually increased to facilitate the elution of compounds with different boiling points.
While specific GC methods for this compound are not extensively detailed in publicly available literature, methods for structurally similar compounds, such as metabolites of chlorpyrifos (B1668852) (e.g., 3,5,6-trichloro-2-pyridinol), offer insight into suitable analytical strategies. These methods often involve a derivatization step to increase the volatility and thermal stability of the analyte. For instance, silylation is a common derivatization technique for compounds containing active hydrogen atoms.
The following table outlines typical GC-MS conditions that would be applicable for the analysis of this compound, based on established methods for similar analytes.
Table 2: General GC-MS Parameters for Halogenated Pyridine Analysis
| Parameter | General Conditions |
| Column | Capillary column (e.g., DB-5ms, HP-5ms) |
| Injector | Split/Splitless, 250 °C |
| Oven Program | Initial temp. 70-100 °C, ramp to 280-300 °C |
| Carrier Gas | Helium, constant flow |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
Research on related compounds has demonstrated that GC-MS methods can achieve low limits of detection (LOD) and limits of quantification (LOQ), often in the microgram per kilogram (µg/kg) range, making them suitable for trace-level analysis.
Computational Chemistry and Theoretical Investigations of 2,3,5 Trichloro 4 Trifluoromethyl Pyridine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For a molecule like 2,3,5-Trichloro-4-trifluoromethyl pyridine (B92270), DFT would be employed to predict its stability, reactivity, and spectroscopic signatures.
A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For 2,3,5-Trichloro-4-trifluoromethyl pyridine, this would involve calculating bond lengths, bond angles, and dihedral angles.
Conformational analysis would investigate the rotation around single bonds, such as the C-C bond connecting the trifluoromethyl group to the pyridine ring, to identify the most stable rotational isomer (conformer). The results are typically presented in a table of optimized geometric parameters.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This data is illustrative and not based on actual calculations.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Cl | e.g., 1.74 Å |
| Bond Length | C-N | e.g., 1.33 Å |
| Bond Length | C-CF3 | e.g., 1.51 Å |
| Bond Angle | Cl-C-C | e.g., 121° |
| Bond Angle | N-C-C | e.g., 123° |
| Dihedral Angle | C-C-C-F | e.g., 60° |
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies at which the molecule will vibrate, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. This allows for a theoretical spectrum to be generated and compared with experimental data to confirm the structure. Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of bonds.
Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, FMO analysis would identify which parts of the molecule are most likely to be involved in chemical reactions.
Table 2: Illustrative Frontier Molecular Orbital Data (Note: This data is illustrative and not based on actual calculations.)
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | e.g., -7.5 eV | Indicates regions of high electron density, likely sites for electrophilic attack. |
| LUMO | e.g., -1.2 eV | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | e.g., 6.3 eV | Suggests the molecule's overall reactivity and stability. |
A Molecular Electrostatic Potential map is a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, using a color scale to indicate different potential values. Red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack. An MEP map for this compound would highlight the electronegative nitrogen and chlorine atoms as potential sites for positive interactions, and the electron-withdrawing trifluoromethyl group's effect on the pyridine ring.
The Atom in Molecules theory, developed by Richard Bader, is a method used to analyze the electron density distribution to partition a molecule into its constituent atoms. This analysis provides a way to calculate the net electric charge associated with each atom, known as the Bader charge. This information offers a quantitative measure of the electron distribution and helps in understanding the polarity of bonds and the electrostatic interactions within the molecule. For the target compound, AIM analysis would quantify the partial positive and negative charges on the carbon, nitrogen, chlorine, and fluorine atoms, providing deeper insight into its electronic nature.
Ab Initio Methods for High-Accuracy Calculations
Ab initio quantum chemistry methods are foundational in computational studies, deriving data from first principles without reliance on experimental parameters. These high-accuracy calculations are instrumental in determining the fundamental properties of this compound. By solving the Schrödinger equation, these methods can precisely predict the molecule's electronic structure, optimized geometry, vibrational frequencies, and other key quantum chemical descriptors.
For instance, Density Functional Theory (DFT) is a common ab initio approach used to study related halogenated pyridine molecules. researchgate.netnih.gov Applying a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) would allow for the accurate calculation of bond lengths, bond angles, and dihedral angles of this compound. researchgate.net Such calculations can also yield the molecule's dipole moment and polarizability, which are essential for understanding its interaction with electromagnetic fields and its non-linear optical properties. researchgate.net Furthermore, these methods can compute the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are critical for predicting the molecule's reactivity and kinetic stability.
Table 1: Hypothetical Ab Initio Calculation Results for this compound
| Calculated Property | Theoretical Value | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 6.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.1 Debye | Measures polarity and influences intermolecular forces |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a way to observe the motion and interactions of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can provide a dynamic picture of how this compound behaves in various environments, revealing information that is inaccessible through static calculations. mdpi.com
In a condensed phase, the properties and behavior of this compound are heavily influenced by its interactions with surrounding molecules, such as solvent molecules or other solute molecules. MD simulations are ideally suited to explore these intermolecular forces. By placing the molecule in a simulation box with explicit solvent molecules (e.g., water, methanol, or an organic solvent), one can study the formation of hydrogen bonds, van der Waals forces, and electrostatic interactions.
These simulations can reveal the structure of the solvation shell around the molecule, providing insights into its solubility and how the solvent might affect its reactivity. For example, simulations could quantify the radial distribution function between specific atoms of the pyridine derivative and solvent molecules, identifying the preferred sites of interaction.
While the pyridine ring itself is rigid, the trifluoromethyl group can rotate. MD simulations can be used to study the conformational dynamics of this compound in different media. By analyzing the trajectory of the simulation, it is possible to determine the preferred rotational orientations (conformers) of the trifluoromethyl group and the energy barriers between them.
The solvent environment can significantly impact this conformational equilibrium. For example, a polar solvent might stabilize a particular conformer that has a larger dipole moment. Understanding the conformational behavior is crucial as different conformers can exhibit different reactivities and biological activities.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish mathematical relationships between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). ecetoc.orgchemrevlett.com These models are powerful predictive tools in chemistry and toxicology. ecetoc.org
QSAR models can be developed to predict the chemical reactivity of this compound. By correlating molecular descriptors (calculated from its structure) with experimentally determined reactivity data for a series of related pyridine derivatives, a predictive model can be built. chemrevlett.comnih.gov Descriptors can include electronic properties (like HOMO/LUMO energies), steric parameters, and topological indices. nih.gov
Such a model could predict, for example, the susceptibility of the pyridine ring to nucleophilic or electrophilic attack at different positions. This is particularly relevant for halogenated heterocycles, where the position of the halogen atoms significantly influences reactivity. These predictive models can guide synthetic chemists in designing reactions and anticipating potential byproducts. nih.gov
QSPR models are widely used to predict the environmental fate of chemicals, which is crucial for risk assessment. For this compound, QSPR models can estimate key environmental parameters based on its molecular structure. ecetoc.org This allows for an assessment of its potential environmental impact without extensive and costly experimental testing. ecetoc.org
Key environmental fate parameters that can be predicted include:
n-Octanol/Water Partition Coefficient (log Kow): Indicates the tendency of a chemical to partition between fatty tissues and water, which relates to its potential for bioaccumulation.
Aqueous Solubility (log Sw): Determines the concentration of the chemical that can dissolve in water, affecting its transport in aquatic environments.
Soil Sorption Coefficient (log Koc): Describes the tendency of the chemical to bind to organic matter in soil and sediment.
Bioconcentration Factor (BCF): Measures the accumulation of a chemical in an organism from water.
These models are typically built using a large dataset of compounds with known experimental values and a variety of calculated molecular descriptors. nih.gov
Table 2: Illustrative QSPR Predictions for Environmental Fate Parameters
| Parameter | Predicted Value | Environmental Significance |
|---|---|---|
| log Kow | 4.1 | Indicates a potential for bioaccumulation |
| log Sw (mg/L) | 1.5 | Suggests low water solubility |
| log Koc | 3.8 | Suggests strong binding to soil/sediment |
| log BCF | 2.9 | Indicates moderate bioconcentration potential in aquatic organisms |
Research Applications of 2,3,5 Trichloro 4 Trifluoromethyl Pyridine As a Synthetic Intermediate
Intermediate in Agrochemical Development
Chlorinated trifluoromethylpyridines are foundational building blocks in the synthesis of numerous commercially significant fungicides, herbicides, and insecticides. Their unique substitution patterns and the electronic properties imparted by the trifluoromethyl group are pivotal to the biological activity of the final products.
Precursor for Fungicides (e.g., Fluazinam)
The broad-spectrum fungicide Fluazinam is a notable example of a diarylamine fungicide. wikipedia.org Its chemical name is 3-chloro-N-(3-chloro-2,6-dinitro-4-trifluoromethylphenyl)-5-trifluoromethyl-2-pyridinamine. wikipedia.org The synthesis of Fluazinam relies on the intermediate 2-amino-3-chloro-5-trifluoromethylpyridine, which is prepared from a chlorinated trifluoromethylpyridine precursor. chemicalbook.comgoogle.comgoogle.com This intermediate undergoes a coupling reaction with 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799) to yield Fluazinam. chemicalbook.comgoogle.com The trifluoromethyl group on the pyridine (B92270) ring is crucial for the compound's potent uncoupling activity of oxidative phosphorylation in fungal mitochondria. wikipedia.org
Intermediate for Herbicides (e.g., Fluazifop-butyl, Flazasulfuron, Haloxyfop, Pyroxsulam)
Chlorinated trifluoromethylpyridines are instrumental in the synthesis of several key herbicides that target essential enzymes in weeds.
Fluazifop-butyl: This selective herbicide, used to control grass weeds, is synthesized using a 2-chloro-5-(trifluoromethyl)pyridine (B1661970) intermediate. jst.go.jpchemicalbook.comnih.gov The synthesis involves the reaction of this intermediate with (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid, followed by esterification with butanol. chemicalbook.com The trifluoromethyl group in the pyridine moiety enhances the herbicidal activity and translocation of the compound within the plant. jst.go.jp
Flazasulfuron: A sulfonylurea herbicide, Flazasulfuron is produced from a 2-chloro-3-(trifluoromethyl)pyridine (B31430) intermediate. wikipedia.orgresearchoutreach.orgnih.gov The synthesis involves the reaction of 2-sulfamoylchloride-3-trifluoromethylpyridine with 2-amino-4,6-dimethoxypyrimidine. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group on the pyridine ring contributes to the molecule's herbicidal efficacy by inhibiting the acetolactate synthase (ALS) enzyme in susceptible plants. wikipedia.org
Haloxyfop: The synthesis of this herbicide, which also targets acetyl-CoA carboxylase (ACCase), utilizes 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) as a key starting material. jst.go.jpnih.govagropages.com This intermediate is reacted with the appropriate phenoxypropionic acid derivative to form the final product. jst.go.jp
Pyroxsulam: This triazolopyrimidine herbicide is synthesized from an intermediate containing a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. nih.govresearchgate.netgoogle.comgoogle.combcpcpesticidecompendium.org The presence of the trifluoromethyl group at the 4-position of the pyridine ring is a distinguishing feature of this molecule and is critical for its herbicidal activity against a wide spectrum of grass and broadleaf weeds in cereal crops. nih.govresearchgate.net
| Herbicide | Key Trifluoromethylpyridine Intermediate |
| Fluazifop-butyl | 2-chloro-5-(trifluoromethyl)pyridine |
| Flazasulfuron | 2-chloro-3-(trifluoromethyl)pyridine |
| Haloxyfop | 2,3-dichloro-5-(trifluoromethyl)pyridine |
| Pyroxsulam | 2-methoxy-4-(trifluoromethyl)pyridine |
Building Block for Insecticides (e.g., Chlorfluazuron, Flonicamid, Pyridalyl, Sulfoxaflor)
The versatility of chlorinated trifluoromethylpyridines extends to the synthesis of a range of insecticides with diverse modes of action.
Chlorfluazuron: This insect growth regulator is synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine. researchoutreach.orgrayfull.comgoogle.com The synthesis involves the reaction of this intermediate with a substituted aniline (B41778) to form a key precursor, which is then reacted with 2,6-difluorobenzoyl isocyanate. rayfull.com
Flonicamid: A selective aphicide, Flonicamid contains a 4-trifluoromethylnicotinamide structure. researchoutreach.orggoogle.comgoogle.comnih.gov Its synthesis starts from a precursor that establishes the 4-(trifluoromethyl)nicotinic acid core. google.comgoogle.com
Pyridalyl: This insecticide features a 5-(trifluoromethyl)pyridine moiety. The synthesis of Pyridalyl involves intermediates derived from trifluoromethylpyridine precursors.
Sulfoxaflor: The synthesis of this systemic insecticide is based on a 6-(trifluoromethyl)pyridine intermediate. researchoutreach.orgpatsnap.comgoogle.comresearchgate.net The process involves the reaction of a 5-halo-2-trifluoromethylpyridine with methyl ethyl sulfide (B99878) as a key step. patsnap.comgoogle.com
| Insecticide | Key Trifluoromethylpyridine Intermediate Moiety |
| Chlorfluazuron | 5-(trifluoromethyl)pyridine |
| Flonicamid | 4-(trifluoromethyl)pyridine |
| Pyridalyl | 5-(trifluoromethyl)pyridine |
| Sulfoxaflor | 6-(trifluoromethyl)pyridine |
Role in Nematicide Synthesis
While direct synthetic routes from 2,3,5-Trichloro-4-trifluoromethyl pyridine to specific nematicides are not extensively documented in readily available literature, the broader class of trifluoromethylpyridine derivatives is crucial in the development of novel nematicidal compounds. For instance, compounds like Fluopyram contain a trifluoromethylpyridine core structure, highlighting the importance of this chemical family in the ongoing research for effective nematode control agents. nyxxb.cn The development of new nematicides often involves the synthesis and screening of various trifluoromethylpyridine-containing amides and other derivatives. nyxxb.cn
Influence of Trifluoromethyl Group on Agrochemical Efficacy and Metabolic Stability
The trifluoromethyl (-CF3) group exerts a profound influence on the biological and physicochemical properties of agrochemicals. chigroup.site Its strong electron-withdrawing nature can significantly alter the acidity and basicity of nearby functional groups, which in turn affects the molecule's interaction with its biological target. chigroup.site This electronic effect is often key to the enhanced efficacy of trifluoromethylated pesticides compared to their non-fluorinated analogs.
Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. chigroup.site This increased metabolic stability leads to a longer half-life of the active ingredient in the target pest and in the environment, which can contribute to more sustained pest control. The lipophilicity of the trifluoromethyl group can also improve the penetration of the agrochemical through biological membranes, enhancing its uptake and transport to the site of action. chigroup.site
Contributions to Pharmaceutical Precursor Synthesis
The applications of trifluoromethylpyridine derivatives are not limited to the agrochemical sector. They are also valuable intermediates in the pharmaceutical industry. nih.govresearchoutreach.orgnih.govresearchgate.net A number of pharmaceutical compounds containing the trifluoromethylpyridine substructure have been developed and are undergoing clinical trials for various therapeutic applications. nih.govresearchoutreach.orgnih.gov The unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity to target proteins, make these derivatives attractive building blocks for the design of new drugs. researchgate.net
Exploration as Precursors for Therapeutically Relevant Scaffolds
The highly functionalized nature of this compound makes it an attractive starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The trifluoromethyl group can enhance metabolic stability and binding affinity of molecules to biological targets, while the chlorine atoms provide reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups and the construction of diverse molecular architectures. researchgate.netnih.gov
While direct applications in the synthesis of marketed human pharmaceuticals are not extensively documented, the trifluoromethylpyridine core is a recognized pharmacophore present in numerous bioactive molecules. nih.gov Research in medicinal chemistry often involves the use of such chlorinated pyridine derivatives as building blocks to explore new chemical space and develop novel drug candidates. The reactivity of the chlorine atoms allows for their selective replacement with amines, alcohols, thiols, and other nucleophiles, leading to the generation of libraries of compounds for biological screening.
A convenient synthetic route has been developed to produce 3-chloro-2-(isothiocyanatoethyl)-5-(trifluoromethyl)pyridine and 3-chloro-2-(isocyanatoethyl)-5-(trifluoromethyl)pyridine in a five-step process starting from 2,3-dichloro-5-(trifluoromethyl)pyridine. google.com These isothiocyanate and isocyanate derivatives are valuable intermediates for the synthesis of a variety of heterocyclic compounds with potential biological activity. google.com
Table 1: Synthesis of Bioactive Intermediates from 2,3-Dichloro-5-(trifluoromethyl)pyridine
| Starting Material | Intermediate | Potential Application |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 3-chloro-2-(isothiocyanatoethyl)-5-(trifluoromethyl)pyridine | Synthesis of bioactive heterocycles |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 3-chloro-2-(isocyanatoethyl)-5-(trifluoromethyl)pyridine | Synthesis of bioactive heterocycles |
Strategies for Structural Modification to Enhance Biological Target Interaction
The strategic modification of the this compound scaffold is a key approach to fine-tuning the biological activity of the resulting molecules. The differential reactivity of the chlorine atoms at various positions on the pyridine ring allows for regioselective substitutions, enabling precise control over the final molecular structure.
For instance, in the synthesis of the fungicide fluazinam, a key step involves the nucleophilic substitution of one of the chlorine atoms on a related compound, 2,3-dichloro-5-trifluoromethylpyridine, with an aniline derivative. ijnrd.org This reaction is crucial for establishing the final structure responsible for its potent fungicidal activity. ijnrd.org Similarly, the herbicide haloxyfop-methyl (B155383) is prepared utilizing 2,3,5-trichloro-5-(trifluoromethyl)pyridine as a key intermediate. jst.go.jp
The introduction of different substituents can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with specific biological targets. For example, the replacement of a chlorine atom with a different functional group can alter the binding mode of the molecule within the active site of an enzyme or receptor, potentially leading to enhanced potency or selectivity.
Applications in the Synthesis of Advanced Materials and Functional Molecules
While the primary application of this compound has been in the life sciences, its unique electronic and structural features suggest potential for its use as a building block in the synthesis of advanced materials and functional molecules. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atoms can impart desirable properties to conjugated organic materials.
Although specific examples of the use of this compound in materials science are not yet widely reported, the broader class of fluorinated and chlorinated pyridines is of interest in the development of organic electronic components. google.com The incorporation of such highly halogenated pyridine moieties into polymers or small molecules could influence their electronic band gaps, charge transport properties, and stability, making them candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
The reactivity of the chlorine atoms also allows for the incorporation of this pyridine unit into larger polymeric structures through various cross-coupling reactions. This could lead to the development of functional polymers with tailored optical, electronic, or thermal properties. Further research in this area is needed to fully explore the potential of this compound as a versatile building block for materials science.
Mechanistic Investigations of Biological Activity of 2,3,5 Trichloro 4 Trifluoromethyl Pyridine Derivatives
Molecular Target Interactions and Binding Modes
The efficacy of a bioactive compound is determined by its ability to recognize and bind to specific molecular targets, such as enzymes or receptors, thereby modulating their function. For derivatives of 2,3,5-Trichloro-4-trifluoromethyl pyridine (B92270), research into analogous compounds suggests that their biological activities may stem from precise interactions with key microbial enzymes and the subsequent disruption of vital metabolic processes.
Enzyme Inhibition Mechanisms (e.g., Phosphopantetheinyl Transferase Inhibition)
Phosphopantetheinyl transferases (PPTases) are a superfamily of essential enzymes that play a crucial role in the biosynthesis of primary and secondary metabolites in bacteria. nih.govnih.gov They are responsible for activating carrier proteins within fatty acid, polyketide, and non-ribosomal peptide synthetase pathways, making them attractive targets for novel antimicrobial agents. nih.govresearchgate.net
While direct inhibition of PPTase by 2,3,5-Trichloro-4-trifluoromethyl pyridine has not been extensively documented, the potential for this class of compounds to act as enzyme inhibitors is an active area of investigation. The general principle involves the inhibitor molecule binding to the enzyme's active site, often near the coenzyme A binding pocket, preventing the natural substrate from being activated. researchgate.netmdpi.com The electrophilic nature of the trifluoromethylated pyridine ring could facilitate interactions within the binding pocket, leading to potent and specific inhibition. The development of a high-throughput, colorimetric screen for PPTase inhibitors that uses unadulterated coenzyme A is expected to facilitate the discovery and optimization of new antimicrobial drug leads from compound libraries that may include halogenated pyridines. mdpi.com
Interference with Microbial Metabolic Pathways (e.g., Attenuation of Secondary Metabolism)
Beyond direct enzyme inhibition, trifluoromethylpyridine derivatives can exert their biological effects by interfering with broader microbial metabolic pathways. A prominent example is seen in the mode of action of the fungicide Fluazinam, a complex diarylamine fungicide synthesized from a trifluoromethyl pyridine precursor. researchoutreach.orgwikipedia.org Fluazinam functions as a potent uncoupler of oxidative phosphorylation in fungal mitochondria. wikipedia.orgjst.go.jp This action disrupts the electrochemical proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis, thereby effectively shutting down the cell's energy production and leading to fungal death. researchgate.net
Other related trifluoromethyl-containing compounds have been shown to interfere with microbial metabolism through different mechanisms. Studies on 2,8-bis(trifluoromethyl)quinolines demonstrated that their antifungal activity involves causing changes in cell membrane permeability, disrupting the mitochondrial membrane potential, and inducing the production and accumulation of reactive oxygen species (ROS). acs.org The transformation rate of halogenated pyridines by microbes is generally slow compared to other pyridine derivatives, which may allow them to persist and disrupt metabolic activities more effectively. nih.gov
Cellular Effects and Structure-Activity Relationships (SAR) in Model Systems
The interaction of a compound at the molecular level translates into observable effects at the cellular level. For derivatives of this compound, their potent bioactivity is a result of their structural features, which facilitate interactions with cellular components like membranes and promote cytotoxic responses in both microbial and cancer cells.
Antimicrobial Action Mechanisms (e.g., Interaction with Bacterial Cell Membranes)
The cell membrane is a critical barrier and a primary target for many antimicrobial agents. For highly halogenated, lipophilic compounds like this compound derivatives, a plausible mechanism of antimicrobial action is the disruption of the bacterial cell membrane's integrity. The lipophilicity, enhanced by the trifluoromethyl group and chlorine atoms, can facilitate the molecule's penetration and accumulation within the lipid bilayer of the microbial cell membrane. mdpi.com
Studies on other lipophilic pyridine derivatives support this hypothesis, suggesting that their antimicrobial action is based on integration into the bacterial membrane, which can lead to mechanical perturbation, disruption of osmotic equilibrium, and ultimately cell death. mdpi.com Research on certain alkyl pyridine compounds demonstrated that they cause significant damage and deformation to the staphylococcal membrane, highlighting this as a viable mechanism of action for this class of molecules. mdpi.com While many antimicrobial peptides are known to interact with and disrupt bacterial membranes, the precise mechanism for small molecules like halogenated pyridines continues to be an area of active investigation. nih.govnih.gov
Cytotoxic Mechanisms in Cancer Cell Lines (e.g., Electrophilic Nature Facilitating Nucleophilic Attack by Microbial Enzymes)
The unique electronic properties of trifluoromethyl pyridine derivatives also make them candidates for anticancer agents. The trifluoromethyl group is strongly electron-withdrawing, which enhances the electrophilic character of the pyridine ring. nih.govacs.org This electrophilicity makes the compound susceptible to nucleophilic attack from biological macromolecules, a property that can be harnessed for cytotoxic effect.
Research on the related fungicide Fluazinam has shown that it induces dose-dependent cytotoxicity in human neuroblastoma SH-SY5Y cells. nih.gov The mechanism involves targeting mitochondrial complex I, leading to an increase in reactive oxygen species (ROS) generation and subsequent apoptotic cell death. nih.gov Similarly, other trifluoromethylated compounds have demonstrated antiproliferative activity against a variety of human cancer cell lines. mdpi.comekb.eg For instance, trifluoromethylated ketones have shown higher tumor-specific cytotoxicity than their non-fluorinated analogs, inducing a non-apoptotic cell death pathway in some cases. nih.gov The introduction of a trifluoromethyl group into a thiazolo[4,5-d]pyrimidine (B1250722) structure was also found to improve the bioavailability and cytotoxic potential of the resulting compounds against several cancer cell lines. mdpi.com
The table below summarizes the observed cytotoxic effects of representative trifluoromethyl-containing compounds on various cancer cell lines.
| Compound Class | Example Compound(s) | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| Phenylpyridinamine Fungicide | Fluazinam | SH-SY5Y (Human Neuroblastoma) | ROS-dependent apoptosis | nih.gov |
| Trifluoromethyl Ketones | TF1 (CF3COCOPh), TF2 (CF3CH(OH)COPh) | HL-60, HSC-2, HSC-3 | Tumor-specific cytotoxicity, induction of non-apoptotic cell death | nih.gov |
| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione | A375, C32, DU145, MCF-7/WT | Antiproliferative activity | mdpi.com |
| Triazolo[1,5-a]pyridinylpyridines | Compound 1c | HCT-116, U-87 MG, MCF-7 | Potent antiproliferative activity | nih.gov |
Influence of Halogenation and Trifluoromethylation on Bioactivity Profile and Molecular Recognition
The biological activity of this compound is profoundly influenced by its specific substitution pattern. Both the chlorine atoms (halogenation) and the trifluoromethyl group (trifluoromethylation) impart unique physicochemical properties that enhance the molecule's bioactivity and its ability to be recognized by molecular targets. chigroup.siteacs.org
The trifluoromethyl (CF3) group is a key substituent in modern medicinal and agricultural chemistry. nih.gov Its strong electron-withdrawing nature (Hammett constant σp = 0.54) significantly alters the electronic profile of the pyridine ring. nih.gov This electronic effect can increase the binding affinity of the molecule to its biological target. Furthermore, the CF3 group is highly lipophilic, which can improve the compound's ability to cross biological membranes and enhance its metabolic stability by blocking sites susceptible to oxidative metabolism. acs.orgacs.orgnih.gov The replacement of a methyl group with a trifluoromethyl group in one drug candidate, for example, resulted in a 30-fold increase in potency due to favorable interactions within the protein's binding pocket. nih.gov
Halogenation, the incorporation of halogen atoms like chlorine, is another established strategy for enhancing the biological activity of drug candidates. researchgate.net Chlorine atoms can increase a molecule's lipophilicity and participate in halogen bonding, a specific type of non-covalent interaction that can contribute to target binding affinity. nih.gov In the context of pyridine derivatives, the introduction of two or more chlorine atoms has been shown to increase fungicidal activity. chigroup.site Studies on halogenated pyrimidines have demonstrated that specific halogenation patterns can enhance both antimicrobial and antibiofilm activities against pathogens like Staphylococcus aureus. nih.gov
The combination of trichlorination and trifluoromethylation on a single pyridine scaffold creates a molecule with a potent bioactivity profile. Structure-activity relationship (SAR) studies on related compounds have shown that trifluoromethyl-substituted pyridine derivatives exhibit higher fungicidal activity than derivatives with only chlorine or other substituents. researchoutreach.org The interplay between the number and position of the halogen substituents and the powerful electronic and steric effects of the trifluoromethyl group is critical for molecular recognition and the ultimate biological effect. researchgate.netmdpi.com
Environmental Chemistry and Degradation Pathways of 2,3,5 Trichloro 4 Trifluoromethyl Pyridine
Abiotic Transformation Processes in the Environment
Abiotic transformation processes are chemical reactions that occur in the environment without the involvement of living organisms. These processes, such as photochemical degradation and chemical hydrolysis, are critical in determining the persistence and fate of a chemical compound in the environment.
Photochemical Degradation Pathways (e.g., Photolysis in Water/Air)
Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This can be a significant degradation pathway for chemicals present in the atmosphere or in the upper layers of water bodies.
Currently, there are no specific studies available in the scientific literature that investigate the photochemical degradation pathways of 2,3,5-Trichloro-4-trifluoromethyl pyridine (B92270). Research has not yet characterized its rate of photolysis in water or air, the specific wavelengths of light that might induce its degradation, or the potential transformation products that could be formed through this process.
Interactive Data Table: Photochemical Degradation of 2,3,5-Trichloro-4-trifluoromethyl pyridine
| Parameter | Value |
| Photolysis Half-life in Water | No data available |
| Photolysis Half-life in Air | No data available |
| Quantum Yield | No data available |
| Primary Photodegradation Products | No data available |
| Secondary Photodegradation Products | No data available |
Chemical Hydrolysis Mechanisms under Varying pH Conditions
Chemical hydrolysis is a reaction in which a chemical compound breaks down by reacting with water. The rate of hydrolysis can be significantly influenced by the pH of the surrounding medium (acidic, neutral, or alkaline).
There is a lack of published research on the chemical hydrolysis of this compound. Consequently, its stability in aqueous environments at different pH levels is unknown. Data on its hydrolysis rate constants, half-lives, and the mechanisms of degradation under acidic, neutral, and basic conditions have not been documented.
Interactive Data Table: Hydrolysis of this compound
| pH Condition | Hydrolysis Rate Constant (k) | Half-life (t½) | Hydrolysis Products |
| Acidic | No data available | No data available | No data available |
| Neutral | No data available | No data available | No data available |
| Alkaline | No data available | No data available | No data available |
Biotic Degradation Processes
Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial process for the removal of many organic pollutants from soil and aquatic ecosystems.
Microbial Biodegradation in Soil and Aquatic Systems (e.g., by bacteria and fungi)
Microorganisms can utilize organic compounds as a source of carbon and energy, leading to their breakdown and mineralization. The efficiency of biodegradation depends on the chemical structure of the compound and the presence of microbial populations with the necessary metabolic capabilities.
No studies have been identified that report on the microbial biodegradation of this compound in either soil or aquatic environments. There is no information available on specific bacterial or fungal strains capable of degrading this compound, nor have any degradation rates or half-lives in these systems been reported.
Enzyme-Mediated Biotransformations and Metabolite Formation
Microorganisms employ specific enzymes to initiate the breakdown of complex organic molecules. The study of these enzymatic transformations is key to understanding the metabolic pathways of degradation and identifying the resulting intermediate metabolites.
As there is no research on the microbial degradation of this compound, the specific enzymes involved in its potential biotransformation are unknown. Likewise, the metabolic pathways and the chemical structures of any potential metabolites have not been identified or characterized.
Interactive Data Table: Microbial Degradation of this compound
| System | Degrading Microorganisms | Degradation Rate/Half-life | Metabolites Formed |
| Soil | No data available | No data available | No data available |
| Aquatic | No data available | No data available | No data available |
Environmental Fate Modeling and Prediction
Environmental fate models are computational tools used to predict the transport, transformation, and ultimate fate of chemicals released into the environment. These models use a compound's physical and chemical properties to estimate its distribution and persistence in various environmental compartments (air, water, soil, sediment).
Sorption and Transport Mechanisms in Different Environmental Compartments (e.g., soil, water, air)
No specific studies detailing the sorption and transport mechanisms of this compound in soil, water, or air were identified. The mobility and distribution of a chemical in the environment are governed by its physicochemical properties, such as its water solubility, vapor pressure, and its affinity for binding to soil organic matter and clay particles (sorption). Without experimental data, the potential for this compound to leach into groundwater, volatilize into the atmosphere, or persist in soil compartments remains unknown.
Formation, Persistence, and Characterization of Transformation Products
There is no available information characterizing the transformation products that may be formed during the degradation of this compound. The persistence of a compound in the environment is determined by its susceptibility to various degradation processes, including microbial breakdown, hydrolysis, and photolysis. The chemical structure of this compound, with its chlorinated and trifluoromethylated pyridine ring, suggests that it could be persistent; however, without experimental evidence, its environmental half-life and the identity of its breakdown products are purely speculative.
Influence of Environmental Factors on Degradation Kinetics and Pathways (e.g., temperature, pH, soil composition)
No data is available on how environmental factors such as temperature, pH, and soil composition influence the degradation kinetics and pathways of this compound. These factors are critical in determining the rate at which a compound breaks down in the environment. For instance, microbial degradation rates are typically temperature-dependent, and the pH of soil and water can significantly affect chemical hydrolysis rates. The composition of soil, including its organic matter content and microbial population, also plays a crucial role in the degradation of chemical compounds. The absence of such data for this compound prevents an assessment of its likely behavior under different environmental conditions.
Conclusion and Future Research Directions
Summary of Current Understanding and Key Findings for 2,3,5-Trichloro-4-trifluoromethyl pyridine (B92270) and Analogues
The class of trifluoromethylpyridines (TFMPs) represents a cornerstone in the development of modern agrochemicals and pharmaceuticals. nih.govnih.gov The introduction of a trifluoromethyl (-CF3) group into the pyridine ring imparts unique physicochemical properties, such as enhanced metabolic stability, lipophilicity, and bioavailability, which are crucial for biological activity. researchgate.netnih.govmdpi.com Consequently, TFMP derivatives have been successfully incorporated into a wide range of commercial products, including herbicides, insecticides, and fungicides. nih.govfrontiersin.org
Current understanding is largely centered on TFMP isomers like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), which is a high-demand intermediate for several crop-protection products. nih.govresearchoutreach.org The synthesis of these compounds typically relies on two primary strategies: the chlorine/fluorine exchange of a corresponding trichloromethylpyridine precursor, or the construction of the pyridine ring using a trifluoromethyl-containing building block. nih.govjst.go.jp For instance, 2,3,5-DCTF can be produced from 3-picoline through multi-step processes involving chlorination and vapor-phase fluorination. nih.govgoogle.com
While extensive research exists for isomers with the trifluoromethyl group at the 3- or 5-position, the specific compound 2,3,5-Trichloro-4-trifluoromethyl pyridine is less prominent in the literature. Its analogues, however, are key to a number of active ingredients. For example, 2,3,5-DCTF is a precursor for the herbicide haloxyfop-methyl (B155383) and the insecticide chlorfluazuron. nih.govresearchoutreach.org The reactivity of the TFMP core is characterized by the electron-deficient nature of the pyridine ring, making it susceptible to nucleophilic aromatic substitution, a property exploited in the synthesis of various derivatives. nih.gov
| Key TFMP Intermediate | Primary Synthesis Route | Major Application Area |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Chlorination/fluorination of 3-picoline derivatives | Intermediate for herbicides (e.g., haloxyfop-methyl) and insecticides (e.g., chlorfluazuron) nih.govresearchoutreach.org |
| 2-Chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) | Simultaneous vapor-phase chlorination/fluorination of 3-picoline | Intermediate for herbicides (e.g., fluazifop-butyl) nih.govjst.go.jp |
| 2-Chloro-3-(trifluoromethyl)pyridine (B31430) (2,3-CTF) | By-product in 2,5-CTF synthesis | Intermediate for herbicides (e.g., flazasulfuron) researchoutreach.org |
| N/A-(trifluoromethyl)pyridine | Condensation with trifluoromethyl-containing building blocks | Intermediate for insecticides (e.g., flonicamid, sulfoxaflor) researchoutreach.org |
Identification of Knowledge Gaps in the Synthesis, Reactivity, and Applications of the Compound
Despite the broad utility of the TFMP scaffold, significant knowledge gaps persist, particularly for the this compound isomer.
Synthesis: There is a lack of dedicated, high-yield synthetic routes specifically for this compound. While general methods for TFMPs exist, the regioselectivity and efficiency for producing this particular substitution pattern are not well-documented. Economically feasible and environmentally benign processes are yet to be established. nih.govjst.go.jp
Reactivity: Detailed mechanistic studies on the reactivity of this compound are sparse. The influence of the 4-CF3 group on the rates and regioselectivity of nucleophilic substitution at the 2-, 3-, and 5-positions has not been systematically investigated. Quantitative data on its electronic and steric properties are needed to predict its behavior in derivatization reactions.
Applications: The application landscape for this specific compound is underdeveloped. Its potential as a building block for novel active ingredients remains largely unexplored, in contrast to its more common isomers. nih.govjst.go.jp
Environmental Fate: A major gap exists in the understanding of its environmental persistence, degradation pathways, and toxicology. Data on its soil mobility, potential for bioaccumulation, and the identity and impact of its metabolites are critically lacking, hindering comprehensive environmental risk assessment. nih.gov
Prospective Research Avenues in Novel Synthetic Strategies and Derivatization
Future research should prioritize the development of innovative and efficient synthetic methodologies. Prospective avenues include the exploration of late-stage trifluoromethylation techniques, such as light-promoted or electrochemical methods, which could offer greener and more selective routes to the target compound and its analogues. researchgate.net The development of novel trifluoromethylating reagents could also provide more adaptable and efficient synthetic pathways. nih.gov
Furthermore, a significant opportunity lies in the systematic derivatization of the this compound scaffold. Research efforts could focus on:
Selective Nucleophilic Substitution: Investigating the selective displacement of the chlorine atoms with a wide range of nucleophiles (O, N, S-based) to create libraries of novel compounds.
Cross-Coupling Reactions: Utilizing modern cross-coupling methodologies to introduce diverse functional groups, thereby expanding the chemical space accessible from this intermediate.
Scaffold Hopping: Using the core structure to design and synthesize new classes of bioactive molecules for agrochemical and pharmaceutical screening. frontiersin.orgresearchgate.net
Emerging Applications beyond Agrochemicals and Pharmaceuticals
While the primary utility of TFMPs lies in life sciences, their unique electronic properties suggest potential in other advanced fields. researchoutreach.org Future research could explore emerging applications in materials science, where the strong electron-withdrawing nature of the trifluoromethyl group and the conjugated pyridine system could be exploited. mdpi.com
Potential areas for investigation include:
Functional Polymers: Incorporation into polymer backbones to modify electronic properties, thermal stability, and chemical resistance.
Organic Electronics: Use as building blocks for organic light-emitting diodes (OLEDs), field-effect transistors (FETs), or photovoltaic materials.
Advanced Coatings: Development of highly durable and specialized coatings due to the stability conferred by the C-F bonds.
Plant Activators: Moving beyond direct pesticidal action, derivatives could be developed as plant immune system activators, a novel approach to crop protection. frontiersin.orgnih.gov
Advanced Mechanistic Studies in Biological Systems and Environmental Fate Assessment
To unlock the full potential of this compound and its derivatives, a deeper understanding of their behavior in biological and environmental systems is essential.
Biological Mechanisms: Advanced studies are needed to elucidate the mode of action of any new bioactive derivatives. researchgate.netdntb.gov.ua This includes identifying specific molecular targets (e.g., enzymes, receptors) and understanding structure-activity relationships (SAR) through a combination of experimental bioassays and computational modeling, such as Density Functional Theory (DFT) analysis. researchgate.net
Environmental Fate: A critical research priority is the comprehensive assessment of the environmental fate of this compound. This involves conducting standardized studies on:
Degradation: Investigating its susceptibility to photolysis, hydrolysis, and microbial degradation in soil and aquatic environments. nih.gov
Mobility and Sorption: Quantifying its adsorption-desorption behavior in different soil types to predict its potential for leaching into groundwater. nih.gov
Metabolite Identification: Identifying major degradation products and evaluating their potential toxicity and persistence.
This multi-faceted approach will not only guide the development of new applications but also ensure that novel compounds are designed with environmental sustainability in mind.
Q & A
Q. What are the established synthetic routes for 2,3,5-Trichloro-4-trifluoromethylpyridine, and how do reaction conditions influence yield?
The synthesis typically involves sequential halogenation of pyridine derivatives. For example, 3-picoline undergoes fluorination and chlorination steps to introduce trifluoromethyl and chlorine groups. Key steps include:
- Direct chlorination using Cl₂ or SOCl₂ under controlled temperatures (80–120°C).
- Fluorination with HF or fluorinating agents like SF₄ to install the CF₃ group . Yield optimization requires strict control of stoichiometry, temperature, and catalysts (e.g., FeCl₃ for chlorination). Impurities such as over-chlorinated byproducts can form if reaction times exceed optimal thresholds.
Q. What purification techniques are recommended for isolating 2,3,5-Trichloro-4-trifluoromethylpyridine from reaction mixtures?
- Crystallization : Use hexane/ethyl acetate mixtures at low temperatures to exploit solubility differences.
- Column Chromatography : Silica gel with non-polar eluents (e.g., hexane:DCM 4:1) effectively separates halogenated pyridines .
- Distillation : Vacuum distillation (boiling point ~137°C at 760 mmHg) is viable for large-scale purification but requires corrosion-resistant equipment due to chlorine content .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal Protective Equipment (PPE) : N95 masks, nitrile gloves, and chemical-resistant aprons are mandatory due to respiratory and dermal toxicity risks .
- Storage : Keep in sealed containers under inert gas (N₂/Ar) to prevent moisture absorption and decomposition. Avoid proximity to reducing agents or metals .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Never use water, as it may generate toxic fumes .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing 2,3,5-Trichloro-4-trifluoromethylpyridine be addressed?
The electron-withdrawing CF₃ and Cl groups deactivate the pyridine ring, directing electrophilic substitutions to specific positions. Methodological strategies include:
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the C-4 position, enabling selective coupling reactions .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts target the C-2 chlorine due to its higher reactivity compared to C-3 and C-5 . Computational modeling (DFT) can predict reactive sites by analyzing electron density maps and Fukui indices .
Q. What spectroscopic and analytical methods are most effective for characterizing this compound?
- NMR : ¹⁹F NMR is critical for confirming CF₃ group integrity (δ −60 to −65 ppm). ¹H NMR reveals aromatic proton environments (δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (ESI-TOF) identifies isotopic patterns unique to Cl and F atoms (e.g., m/z 231.93 for [M+H]⁺) .
- X-ray Crystallography : Resolves steric effects from chlorine substituents and confirms molecular geometry .
Q. How does 2,3,5-Trichloro-4-trifluoromethylpyridine degrade under environmental conditions, and what are its ecotoxicological impacts?
- Hydrolysis : The CF₃ group resists hydrolysis, but chlorine substituents slowly hydrolyze in aqueous alkaline conditions (pH >9), forming phenolic byproducts .
- Photodegradation : UV exposure cleaves C-Cl bonds, generating reactive intermediates detectable via LC-MS/MS .
- Ecotoxicology : The compound exhibits high toxicity to aquatic organisms (LC₅₀ <1 mg/L for Daphnia magna). Mitigation strategies include adsorption onto activated carbon .
Q. What computational tools can predict the reactivity of this compound in novel reactions?
- DFT Calculations : Gaussian or ORCA software models transition states for halogenation or cross-coupling reactions.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, particularly in polar aprotic solvents like DMF .
- QSPR Models : Relate molecular descriptors (e.g., Hammett σₚ values) to reaction outcomes for high-throughput screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
